molecular formula C12H17NOS2 B2520164 2-(cyclopentylthio)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1324690-17-6

2-(cyclopentylthio)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2520164
CAS No.: 1324690-17-6
M. Wt: 255.39
InChI Key: VTCOUVQSXLYOAB-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features a cyclopentylthio group and a thiophen-3-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate halide under basic conditions.

    Attachment of the thiophen-3-ylmethyl group: This step involves the reaction of thiophen-3-ylmethyl bromide with an appropriate amine.

    Formation of the acetamide backbone: The final step involves the reaction of the intermediate products with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the cyclopentylthio and thiophen-3-ylmethyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-(cyclopentylthio)-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(thiophen-3-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopentylthio)-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with the thiophen-2-ylmethyl group.

    2-(cyclopentylthio)-N-(phenylmethyl)acetamide: Similar structure but with a phenylmethyl group instead of the thiophen-3-ylmethyl group.

Uniqueness

2-(cyclopentylthio)-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of both cyclopentylthio and thiophen-3-ylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS2/c14-12(9-16-11-3-1-2-4-11)13-7-10-5-6-15-8-10/h5-6,8,11H,1-4,7,9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCOUVQSXLYOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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